

# Methyl 2-iodoisonicotinate CAS number and supplier information

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## Compound of Interest

Compound Name: Methyl 2-iodoisonicotinate

Cat. No.: B144240

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## An In-depth Technical Guide to Methyl 2-iodoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2-iodoisonicotinate**, with the CAS Number 134579-47-8, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.<sup>[1][2][3][4]</sup> Its unique structural features, particularly the presence of an iodine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the reactive carbon-iodine bond, allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of **Methyl 2-iodoisonicotinate**, including its chemical properties, supplier information, a detailed experimental protocol for its synthesis, and its application in a drug development workflow.

### Chemical Properties and Data

Property	Value
CAS Number	134579-47-8
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>
Molecular Weight	263.03 g/mol
Appearance	Subject to the object[2]
Purity	≥95% to 96%[2][4]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C[1]
SMILES Code	<chem>O=C(OC)C1=CC=NC(I)=C1</chem> [1]

## Supplier Information

A variety of chemical suppliers offer **Methyl 2-iodoisonicotinate**, typically with purities of 95% or higher. The following table summarizes information from several suppliers. Please note that pricing and availability are subject to change and may require direct inquiry.

Supplier	Purity	Available Quantities
BLD Pharm	Specification available	Inquiry required[1]
Hangzhou Dingyan Chem Co., Ltd	≥95%	Inquiry required[2]
Pharmaffiliates	High purity	Inquiry required[3]
Vitaia.pl	96%	Inquiry required[4]
US Biological (via BIOZOL)	---	Inquiry required[5]

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **Methyl 2-iodoisonicotinate** is not readily available in the public domain, a feasible synthetic route can be derived from

established methods for the halogenation of pyridines. One such approach involves a modified Zincke reaction, which allows for the regioselective halogenation of pyridine derivatives.[6][7]

Hypothetical Synthesis of **Methyl 2-iodoisonicotinate** via Zincke Intermediate:

This protocol is a conceptual outline based on modern synthetic methodologies.

Materials:

- Methyl isonicotinate
- Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O)
- Secondary amine (e.g., dibenzylamine)
- Iodinating agent (e.g., N-iodosuccinimide, NIS)
- Anhydrous solvent (e.g., dichloromethane, DCM)
- Base (e.g., triethylamine, TEA)
- Standard laboratory glassware and purification supplies

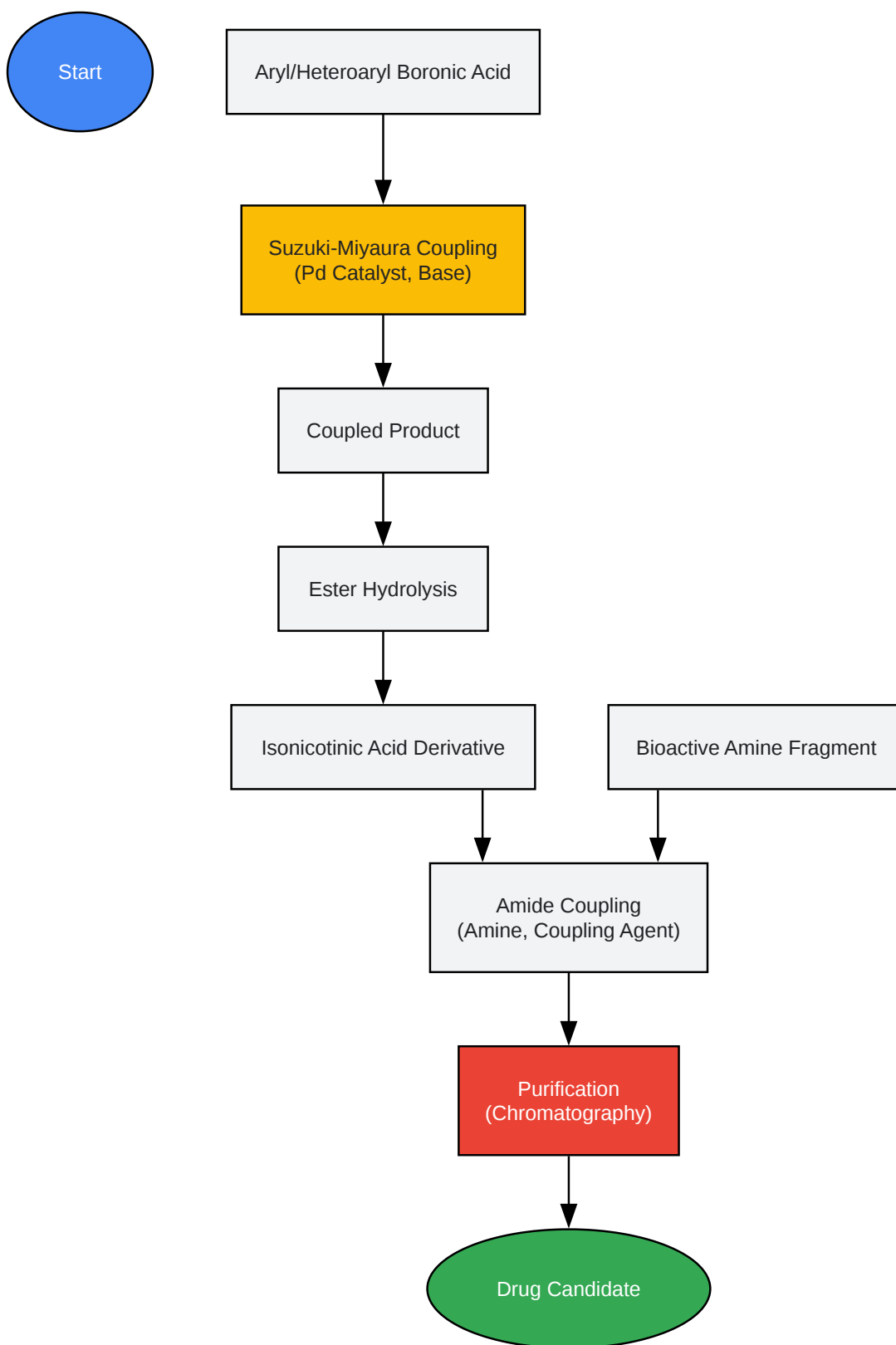
Procedure:

- N-Activation and Ring Opening:
  - Dissolve methyl isonicotinate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.
  - Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents).
  - After stirring for 30 minutes, add the secondary amine (2 equivalents) and allow the reaction to warm to room temperature. This forms the Zincke imine intermediate.
- Iodination:
  - Cool the reaction mixture to 0°C.

- Add the iodinating agent (e.g., NIS, 1.2 equivalents) portion-wise.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Ring Closing and Work-up:
  - Upon completion of the iodination, add a base such as triethylamine (3 equivalents) to facilitate the ring-closing elimination reaction, reforming the pyridine ring.
  - Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
  - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Methyl 2-iodoisonicotinate**.

## Application in Drug Development: A Workflow Example

Halogenated pyridines are crucial intermediates in the synthesis of a vast array of pharmaceuticals.<sup>[8]</sup> **Methyl 2-iodoisonicotinate**, with its reactive iodine handle, is an ideal substrate for building molecular complexity through cross-coupling reactions. The following workflow illustrates its potential use in the synthesis of a hypothetical drug candidate.



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Caption: A potential synthetic workflow for a drug candidate using **Methyl 2-iodoisonicotinate**.

This diagram illustrates a common strategy in medicinal chemistry where a halogenated scaffold is elaborated through a series of reliable chemical transformations to generate a final drug candidate. The Suzuki-Miyaura coupling is a powerful and widely used reaction for forming carbon-carbon bonds, and the subsequent ester hydrolysis and amide coupling are standard procedures for introducing further diversity and pharmacologically relevant functional groups.

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## References

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